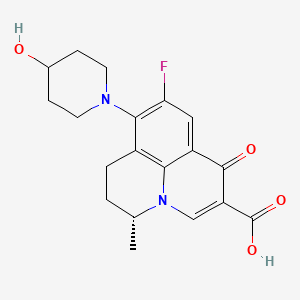

R-Nadifloxacin

CAS No.: 160961-35-3

Cat. No.: VC1874685

Molecular Formula: C19H21FN2O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160961-35-3 |

|---|---|

| Molecular Formula | C19H21FN2O4 |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | (12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |

| Standard InChI Key | JYJTVFIEFKZWCJ-SNVBAGLBSA-N |

| Isomeric SMILES | C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

| SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

| Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

Introduction

Chemical Structure and Properties

R-Nadifloxacin is characterized by the molecular formula C19H21FN2O4 with a molecular weight of 360.4 g/mol . The compound possesses a specific chiral configuration giving it unique stereochemical properties. In chemical databases, R-Nadifloxacin is identified with the Chemical Abstracts Service (CAS) number 160961-35-3 .

The parent compound, nadifloxacin, exists as a racemic mixture (containing both R and S forms) and exhibits a melting point range of 245 to 247°C (473 to 477°F), at which temperature decomposition occurs . The molecule contains a fluorine atom that contributes to its antimicrobial properties, as is characteristic of fluoroquinolone antibiotics.

The chirality of R-Nadifloxacin is a central feature of its identity and function. As illustrated in analytical studies, this stereochemical property allows for separation from its S-enantiomer through specialized chromatographic techniques . The structure maintains the core fluoroquinolone framework that is essential for its antimicrobial mechanism while possessing the specific three-dimensional arrangement that defines its R-configuration.

Mechanism of Action

R-Nadifloxacin, like other compounds in the fluoroquinolone class, exerts its antimicrobial effects primarily through inhibition of the bacterial enzyme DNA gyrase . This essential enzyme participates in bacterial DNA synthesis and replication by introducing negative supercoils into DNA during the replication process. When R-Nadifloxacin binds to this enzyme, it prevents proper DNA replication, which ultimately leads to bacterial cell death.

The nadifloxacin molecule, of which R-Nadifloxacin is an enantiomer, demonstrates additional pharmacological effects beyond direct antimicrobial action. Research has indicated that nadifloxacin may possess sebostatic and anti-inflammatory properties, which significantly contribute to its effectiveness in treating dermatological conditions such as acne vulgaris . These multiple mechanisms of action make the compound particularly valuable in dermatological applications where both antibacterial and anti-inflammatory effects are desirable.

Pharmacological Properties

Pharmacokinetics

Following topical application of 10 g of nadifloxacin 1% cream to normal human skin, the maximum plasma concentration was determined to be 107 ng/mL, with an elimination half-life of 19.4 hours . Approximately 0.09% of the administered dose was detected in urine over a 48-hour period following application . These findings suggest minimal systemic absorption when applied topically, which is generally advantageous for topical antibiotics as it reduces the risk of systemic adverse effects.

| Time Point | Nadifloxacin Group | Clindamycin Group |

|---|---|---|

| Baseline (0 weeks) | 25 ± 6 | 24 ± 4 |

| Follow-up (6 weeks) | 15 ± 4 | 16 ± 3 |

| Study end (12 weeks) | 10 ± 2 | 11 ± 2 |

The study found no statistically significant differences in total lesion count between the nadifloxacin and clindamycin groups at baseline, 6 weeks, or 12 weeks of treatment . These findings suggest that nadifloxacin provides therapeutic effects comparable to clindamycin, which has been a standard treatment for acne vulgaris.

Analytical Methods for R-Nadifloxacin

Enantioseparation Techniques

The separation and analysis of R-Nadifloxacin from its enantiomeric counterpart represent important procedures for both research purposes and pharmaceutical quality control. Research has documented an effective high-performance liquid chromatography (HPLC) method specifically designed for separating R-Nadifloxacin from S-Nadifloxacin .

This analytical method employs:

-

Reversed-phase HPLC utilizing an endcapped C18 stationary phase

-

A chiral mobile phase containing β-cyclodextrin in phosphate buffer with EDTA

-

Column temperature maintained at 45°C

-

Flow rate set at 1.5 mL/min

The method achieved excellent resolution between the enantiomers, with a resolution factor (Rs) greater than 4.0 . The calibration curve exhibited linearity across a concentration range of 0.040-20 μg/mL, with detection and quantitation limits of 0.020 μg/mL and 0.040 μg/mL, respectively . The average recovery rate for R-Nadifloxacin was reported as 99.09% .

This analytical technique represents an advancement over previously reported methods for nadifloxacin enantioseparation, offering improved resolution and sensitivity for research and quality control applications . The successful development of such methods is essential for studying the specific properties and effects of R-Nadifloxacin in isolation from its enantiomeric counterpart.

Future Research Directions

The current literature reveals several knowledge gaps regarding R-Nadifloxacin that warrant further investigation. Future research could productively explore:

-

Comparative efficacy studies between pure R-Nadifloxacin and the racemic mixture to determine whether the isolated enantiomer offers therapeutic advantages

-

Detailed pharmacokinetic profiling of R-Nadifloxacin to establish its specific absorption, distribution, metabolism, and excretion parameters

-

Structure-activity relationship studies to elucidate how the specific three-dimensional configuration of R-Nadifloxacin influences its interaction with bacterial targets

-

Investigation of potential novel applications beyond current dermatological uses

Such research could potentially lead to more effective or targeted therapeutic applications, optimized formulations, or new clinical indications for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume